molecular formula C7H15NO B1308565 3-Ethoxypiperidine CAS No. 88536-17-8

3-Ethoxypiperidine

Cat. No.: B1308565
CAS No.: 88536-17-8
M. Wt: 129.2 g/mol
InChI Key: RYNGVDXHFTWXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-Ethoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been found to modulate neurotransmitter release by interacting with neurotransmitter receptors and transporters. This modulation can influence synaptic transmission and neuronal communication. In hepatic cells, this compound affects the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and the detoxification of xenobiotics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to cytochrome P450 enzymes can inhibit or activate these enzymes, leading to changes in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to certain environmental factors, such as light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause cumulative effects on cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways beneficially. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and receptors in the body .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These transporters help in the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for certain cellular components. This distribution pattern is crucial for understanding the compound’s overall effects on cellular function .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethoxypiperidine typically involves the reaction of ethyl piperidine with ethanol. The process can be summarized as follows :

    Reaction with Ethanol: Ethyl piperidine is reacted with ethanol to generate an intermediate of this compound.

    Purification: The intermediate is then purified by distillation to obtain the pure product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more advanced techniques such as high-throughput screening and combinatorial chemistry. For example, one method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at 75°C for 4 hours in a sealed tube .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

3-Ethoxypiperidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Piperidine: The parent compound of 3-Ethoxypiperidine, widely used in pharmaceuticals.

    Morpholine: Another heterocyclic amine with similar applications in drug synthesis.

    Piperazine: A related compound with applications in medicinal chemistry.

Uniqueness of this compound: this compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

3-ethoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGVDXHFTWXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402121
Record name 3-ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-17-8
Record name 3-ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxypiperidine
Reactant of Route 2
Reactant of Route 2
3-Ethoxypiperidine
Reactant of Route 3
Reactant of Route 3
3-Ethoxypiperidine
Reactant of Route 4
Reactant of Route 4
3-Ethoxypiperidine
Reactant of Route 5
3-Ethoxypiperidine
Reactant of Route 6
3-Ethoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.